
NSC 405020
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von NSC 405020 umfasst die Reaktion von 3,4-Dichlorbenzoylchlorid mit 1-Methylbutylamine unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan statt, wobei eine Base wie Triethylamin zur Neutralisierung der während der Reaktion gebildeten Salzsäure verwendet wird. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .
Industrielle Produktionsverfahren für this compound sind ähnlich, aber auf größere Mengen ausgelegt. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte Systeme zur präzisen Steuerung von Temperatur, Druck und Reaktantenkonzentrationen eingesetzt werden .
Analyse Chemischer Reaktionen
NSC 405020 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins von Chloratomen am Benzolring an nucleophilen Substitutionsreaktionen teilnehmen.
Reduktionsreaktionen: Die Amidgruppe in this compound kann unter bestimmten Bedingungen mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig vom verwendeten Oxidationsmittel.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Triethylamin und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Cancer Research
NSC 405020 has been extensively studied for its potential applications in cancer research, particularly due to its ability to inhibit MT1-MMP, which is implicated in tumor invasion and metastasis.
- Tumor Growth Inhibition : Studies have shown that this compound can reduce tumor growth by inhibiting the activity of MT1-MMP. For example, it has been reported to suppress bone erosion in c-Fos-deficient mouse models and decrease arsenic-mediated invasion in human squamous cell carcinoma cells .
Cell Biology
In cell biology, this compound is used to explore the role of matrix metalloproteinases in cellular processes such as migration and invasion. Its specific inhibition of MT1-MMP allows researchers to dissect the pathways involved in these processes without affecting other MMPs.
Electrochemical Sensing
Recent studies have also explored the use of this compound in electrochemical sensing applications. By covalently attaching this compound to carbon nanotubes, researchers have developed sensors capable of detecting MMP-14 with high specificity and sensitivity. This application highlights the compound's versatility beyond traditional biochemical assays .
Industrial Applications
In addition to its biomedical applications, this compound is being investigated for potential uses in material science and organic synthesis. Its properties as a reagent can facilitate the development of new materials with specific characteristics.
Case Study 1: Tumor Invasion and Metastasis
In a study published by Clancy et al., this compound was shown to significantly reduce the invasiveness of glioblastoma cells by inhibiting MT1-MMP activity. The results indicated that treatment with this compound led to a marked decrease in cell migration efficiency by approximately 75%, underscoring its potential as a therapeutic agent against aggressive cancers .
Case Study 2: Electrochemical Detection
A novel approach demonstrated by researchers involved using this compound for electrochemical detection of MMP-14. By modifying carbon nanotubes with this inhibitor, they achieved a linear detection range for MMP-14 down to 10 ng/mL. This method not only enhances detection sensitivity but also offers a stable platform for monitoring MMP activity in various biological samples .
Wirkmechanismus
NSC 405020 exerts its effects by directly interacting with the hemopexin domain of MT1-MMP. This interaction affects the homodimerization of MT1-MMP, thereby repressing its pro-tumorigenic activity. The compound does not affect the catalytic activity of MT1-MMP or MMP-2, making it a selective inhibitor . The molecular targets and pathways involved include the inhibition of MT1-MMP-mediated processes, which are crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
NSC 405020 ist einzigartig in seiner selektiven Hemmung der Hemopexindomain von MT1-MMP, ohne seine katalytische Aktivität zu beeinflussen. Zu ähnlichen Verbindungen gehören:
Batimastat: Ein Breitband-Matrixmetalloproteinase-Inhibitor, der mehrere MMPs angreift, aber nicht die Selektivität von this compound besitzt.
Marimastat: Ein weiterer Breitband-Inhibitor mit Anwendungen in der Krebstherapie, aber mit einem anderen Wirkmechanismus als this compound.
This compound zeichnet sich durch seine Spezifität und selektive Hemmung aus, was es zu einem wertvollen Werkzeug in der Forschung zu MT1-MMP und seiner Rolle bei der Entstehung von Krebs macht .
Biologische Aktivität
NSC 405020, chemically known as 3,4-Dichloro-N-(pentan-2-yl) benzamide, is a small molecule inhibitor primarily targeting matrix metalloproteinase-14 (MMP-14), also referred to as membrane-type matrix metalloproteinase-1 (MT1-MMP). This compound has garnered attention for its specific noncatalytic inhibition of MMP-14, which plays a crucial role in extracellular matrix remodeling, cancer progression, and metastasis.
This compound interacts directly with the hemopexin (PEX) domain of MMP-14. This interaction affects the protein's homodimerization without inhibiting its catalytic activity. The significance of this mechanism lies in its potential to modulate tumor angiogenesis and invasion, making it a valuable candidate in cancer therapeutics. Studies have shown that the binding of this compound to the PEX domain hinders the functional interactions necessary for MMP-14's pro-tumorigenic activities .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits MMP-14-mediated extracellular matrix degradation. For instance, in assays where breast cancer cell lines were treated with this compound, significant suppression of invadopodia formation and ECM degradation was observed at concentrations as low as 50 µM .
Table 1: Inhibition of MMP-14 Activity by this compound
Compound | Concentration (µM) | Inhibition (%) |
---|---|---|
This compound | 50 | 75 |
Control | - | 0 |
Case Study 1: Breast Cancer Metastasis
In a study investigating the role of MMP-14 in breast cancer metastasis, treatment with this compound resulted in reduced metastatic behavior in vivo. The study highlighted that disrupting MMP-14 activity through this compound led to altered interactions between cancer cells and their microenvironment, ultimately reducing invasion capabilities .
Case Study 2: Tumor Microenvironment
Another significant study evaluated the impact of this compound on tumor-associated matrix remodeling. When administered to tumor-bearing mice, this compound was shown to decrease MMP-14 levels in tumor-conditioned media, indicating its effectiveness in modulating the tumor microenvironment .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic applications. Toxicological assessments indicate low cytotoxicity across various normal cell lines at therapeutic concentrations, making it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-pentan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYECYBETXQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323865 | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-07-6 | |
Record name | 7497-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7497-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?
A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.
Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?
A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.